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Executive Summary

CM4620, also known as Zegocractin and Auxora, is a potent and selective small molecule

inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, with a primary focus on

the Orai1 subunit.[1][2][3] These channels are crucial for store-operated calcium entry (SOCE)

in various cell types, including immune and pancreatic acinar cells.[1][4] Dysregulation of

CRAC channel activity is implicated in the pathophysiology of inflammatory diseases, notably

acute pancreatitis.[5][6] Preclinical and clinical studies have demonstrated that CM4620 can

mitigate the excessive calcium influx and subsequent inflammatory cascade associated with

acute pancreatitis, showing promise as a first-in-class therapeutic agent.[4][7][8] This guide

provides an in-depth technical overview of CM4620, including its mechanism of action,

quantitative preclinical and clinical data, detailed experimental protocols, and relevant signaling

pathways.

Introduction to CRAC Channels
Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular

processes.[9] CRAC channels are a highly selective calcium influx pathway activated in

response to the depletion of intracellular calcium stores, a process known as store-operated

calcium entry (SOCE).[10][11] The core components of the CRAC channel are the stromal

interaction molecule (STIM) proteins located in the endoplasmic reticulum (ER) membrane,

which act as Ca2+ sensors, and the Orai proteins that form the pore of the channel in the

plasma membrane.[10][11] Upon depletion of ER Ca2+ stores, STIM proteins oligomerize and
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translocate to ER-plasma membrane junctions where they interact with and activate Orai

channels, leading to a sustained influx of extracellular calcium.[9][10] This sustained calcium

signaling is critical for processes such as gene expression, proliferation, and cytokine release

in immune cells like T lymphocytes.[1][11] In pathological conditions such as acute pancreatitis,

overactivation of CRAC channels contributes to cellular calcium overload, premature enzyme

activation, and inflammatory cell infiltration.[12]

CM4620: A Selective CRAC Channel Inhibitor
Chemical Properties

IUPAC Name: N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-

methylbenzamide[2]

Synonyms: Zegocractin, Auxora, CM-4620[13][14]

Molecular Formula: C₁₉H₁₁ClF₃N₃O₃[2]

Molar Mass: 421.76 g·mol⁻¹[2]

Mechanism of Action
CM4620 is a selective inhibitor of CRAC channels.[2][3] It specifically targets the Orai1 protein,

which forms the pore of the channel.[1][14] By binding to and inhibiting Orai1, CM4620 blocks

the influx of extracellular calcium into the cell that occurs via SOCE.[1] This action prevents the

sustained elevation of intracellular calcium that drives pathological processes in diseases like

acute pancreatitis.[1] CM4620 has shown greater potency for Orai1-containing channels

compared to other Orai isoforms.[4][13][15] The inhibition of CRAC channels by CM4620 leads

to a reduction in the activation of calcium-dependent signaling pathways, which in turn

suppresses the production and release of pro-inflammatory cytokines from immune cells and

reduces cell death in parenchymal cells.[1][4]

Quantitative Data
In Vitro Potency and Efficacy
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Target/Assay Cell Type IC50 Reference

Orai1/STIM1 - 119 nM [13]

Orai2/STIM1 - 895 nM [13]

IFN-γ Release Human PBMCs 138 nM [13]

IL-4 Release Human PBMCs 879 nM [13]

IL-6 Release Human PBMCs 135 nM [13]

IL-1β Release Human PBMCs 240 nM [13]

IL-10 Release Human PBMCs 303 nM [13]

TNF-α Release Human PBMCs 225 nM [13]

IL-2 Release Human PBMCs 59 nM [13]

IL-17 Release Human PBMCs 120 nM [13]

Preclinical Efficacy in Animal Models of Acute
Pancreatitis
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Animal Model Parameter Treatment Outcome Reference

Mouse (Cerulein-

induced)
Blood Amylase

20 mg/kg

CM4620
~20% reduction [4]

Mouse (Cerulein-

induced)
Blood Lipase

20 mg/kg

CM4620
~45% reduction [4]

Mouse (Cerulein-

induced)

Intrapancreatic

Trypsin

20 mg/kg

CM4620
≥65% reduction [4]

Rat (Cerulein-

induced)

Pancreatic

Edema

5, 10, 20 mg/kg

CM4620

Significant

reduction
[4]

Rat (Cerulein-

induced)

Acinar Cell

Vacuolization

5, 10, 20 mg/kg

CM4620

Significant

reduction
[4]

Rat (Cerulein-

induced)
Necrosis

5, 10, 20 mg/kg

CM4620

Significant

reduction
[4]

Rat (Cerulein-

induced)

Inflammatory

Cell Infiltration

5, 10, 20 mg/kg

CM4620

Significant

reduction
[4]

Mouse

(Palmitoleic acid-

alcohol-induced)

Histopathological

Score

0.1 mg/kg

CM4620

Significant

reduction
[7]

Mouse

(Palmitoleic acid-

alcohol-induced)

Necrosis and

Inflammation

0.1 mg/kg

CM4620 +

Galactose

Further

significant

reduction

[7]

Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE)
in Pancreatic Acinar Cells
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]c) in

isolated pancreatic acini using the ratiometric fluorescent indicator Fura-2 AM.

Materials:
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Collagenase solution

NaHEPES buffer

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Ca²⁺-free buffer

Ca²⁺-containing buffer (e.g., 1.8 mM Ca²⁺)

CRAC channel agonist (e.g., thapsigargin, cerulein)

Fluorescence imaging microscopy system

Procedure:

Isolation of Pancreatic Acini:

1. Euthanize the animal (e.g., mouse) and surgically remove the pancreas.

2. Inject the pancreas with a collagenase solution and incubate at 37°C for 5-6 minutes to

digest the tissue.[8]

3. Manually agitate the digested tissue by pipetting in NaHEPES buffer to disperse the acini.

[8]

4. Centrifuge the cell suspension at low speed (e.g., 200 x g) for 1 minute, discard the

supernatant, and resuspend the acinar pellet in fresh NaHEPES buffer. Repeat the wash

step.[8]

Fura-2 AM Loading:

1. Resuspend the isolated acini in a buffer containing Fura-2 AM (typically 1-5 µM) and a

dispersing agent like Pluronic F-127 (e.g., 0.02%).
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2. Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark to allow for

dye loading and de-esterification.[16]

3. Wash the cells twice with buffer to remove extracellular Fura-2 AM.[17]

Calcium Imaging:

1. Mount the Fura-2-loaded acini on a coverslip in an imaging chamber on the stage of a

fluorescence microscope.

2. Initially, perfuse the cells with a Ca²⁺-free buffer.

3. Establish a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380

nm and measuring the emission at ~510 nm.

4. To deplete intracellular Ca²⁺ stores and activate CRAC channels, add a stimulus such as

thapsigargin or a supramaximal concentration of cerulein to the Ca²⁺-free buffer. This will

cause a transient increase in [Ca²⁺]c due to release from the ER.

5. Once the [Ca²⁺]c has returned to near baseline, switch to a Ca²⁺-containing buffer (e.g.,

1.8 mM Ca²⁺). The subsequent rise in the Fura-2 ratio represents SOCE.[18]

6. To test the effect of CM4620, pre-incubate the Fura-2-loaded acini with the desired

concentration of the inhibitor for 30 minutes before starting the imaging protocol.[18]

Data Analysis:

1. The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the

[Ca²⁺]c.

2. Quantify SOCE by measuring the peak increase in the 340/380 nm ratio or the area under

the curve after the re-addition of extracellular Ca²⁺.[18]

Caerulein-Induced Acute Pancreatitis Model (Rat)
This protocol describes the induction of acute pancreatitis in rats using the cholecystokinin

analog, caerulein, and the therapeutic administration of CM4620.
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Materials:

Male Sprague-Dawley rats

Caerulein

Sterile saline

CM4620 injectable emulsion

Placebo emulsion

Intravenous infusion pump

Procedure:

Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the

experiment.[15]

Induction of Pancreatitis:

1. Administer hourly intraperitoneal (IP) injections of caerulein at a dose of 50 µg/kg for 4

hours. Control animals receive saline injections.[15]

CM4620 Administration (Therapeutic Approach):

1. Thirty minutes after the first caerulein injection, begin a continuous intravenous (IV)

infusion of CM4620 into the jugular vein.[15]

2. CM4620 is administered as an emulsion at doses of 5, 10, or 20 mg/kg over a 4-hour

period.[15] The control group for the treatment receives a placebo emulsion.

Sample Collection:

1. Thirty minutes after the end of the 4-hour infusion, euthanize the animals.[15]

2. Collect blood samples for the measurement of serum amylase and lipase.
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3. Harvest the pancreas for histological analysis and measurement of trypsin and

myeloperoxidase activity.

Histological Evaluation of Pancreatitis
Materials:

10% formaldehyde or 4% paraformaldehyde

Paraffin

Hematoxylin and eosin (H&E) stains

Microscope

Procedure:

Tissue Fixation and Processing:

1. Fix the harvested pancreatic tissue in 10% formaldehyde for 24 hours.[13]

2. Embed the fixed tissue in paraffin and cut 5 µm sections.

H&E Staining:

1. Deparaffinize and rehydrate the tissue sections.

2. Stain with hematoxylin and eosin.

Histological Scoring:

1. Examine the stained sections under a light microscope in a blinded manner.

2. Score the severity of pancreatitis based on established criteria for edema, inflammatory

cell infiltration, and acinar cell necrosis.[9] A common scoring system is the Schmidt score

or a modification thereof.[9]

Edema: 0 (none) to 3 (maximal).
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Inflammatory Infiltration: 0 (none) to 3 (maximal).

Acinar Necrosis: 0 (none) to 3 (maximal).

Measurement of Pancreatic Trypsin Activity
This fluorometric assay measures the activity of trypsin in pancreatic tissue homogenates.

Materials:

Pancreatic tissue

Homogenization buffer (e.g., MOPS-sucrose buffer, pH 6.5)

Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-MCA)

Assay buffer (e.g., Tris-HCl, pH 8.0)

Fluorometric microplate reader

Procedure:

Tissue Homogenization:

1. Homogenize a weighed portion of pancreatic tissue on ice in homogenization buffer.[1]

2. Centrifuge the homogenate at low speed (e.g., 1500 x g) for 5 minutes at 4°C.[1]

3. Collect the supernatant for the assay.

Trypsin Activity Assay:

1. Add a small volume (e.g., 15 µL) of the supernatant to a well of a 96-well microplate.[1]

2. Prepare a working solution of the fluorogenic trypsin substrate in the assay buffer.

3. Initiate the reaction by adding the substrate solution to each well.
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4. Measure the increase in fluorescence over time in a microplate reader with excitation at

~380 nm and emission at ~440 nm.[1]

Data Analysis:

1. Calculate the rate of substrate cleavage from the linear portion of the kinetic read.

2. Normalize the trypsin activity to the total protein concentration of the homogenate,

determined by a standard protein assay (e.g., BCA assay).[1]

Pharmacodynamic Assay: IL-2 Release from Stimulated
Whole Blood
This protocol describes an ex vivo method to assess the pharmacodynamic effect of CM4620

by measuring the inhibition of IL-2 production in stimulated whole blood samples from treated

patients.

Materials:

Heparinized whole blood

RPMI 1640 medium

T-cell stimulants (e.g., Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate

(PMA))

ELISA kit for human IL-2

Procedure:

Blood Collection: Collect whole blood samples in heparinized tubes from subjects before and

after administration of CM4620.[19]

Whole Blood Stimulation:

1. Within a short time of collection, aliquot the whole blood into a 96-well plate.
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2. Stimulate the blood with a combination of T-cell mitogens, such as PHA (e.g., 10 µg/mL)

and PMA (e.g., 25 ng/mL).[7][20] Include an unstimulated control.

3. Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.

[12]

Plasma Collection:

1. After incubation, centrifuge the plate to pellet the blood cells.

2. Carefully collect the plasma supernatant for cytokine analysis.

IL-2 Measurement:

1. Quantify the concentration of IL-2 in the plasma samples using a specific ELISA kit

according to the manufacturer's instructions.

Data Analysis:

1. Compare the levels of IL-2 produced in the stimulated post-dose samples to the pre-dose

samples to determine the percentage of inhibition of T-cell activation by CM4620.

Signaling Pathways and Experimental Workflows
CRAC Channel Activation Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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